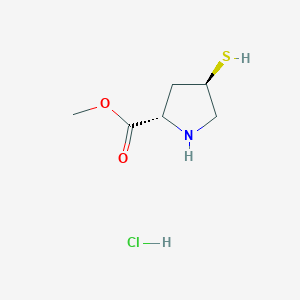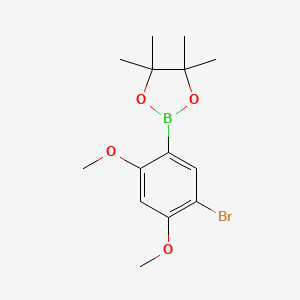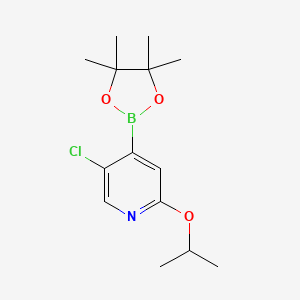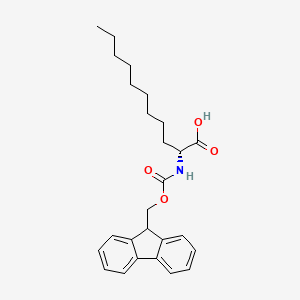![molecular formula C35H27N3O8 B6299538 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid CAS No. 2227990-19-2](/img/structure/B6299538.png)
4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid: is a complex organic compound characterized by its intricate molecular structure
Wirkmechanismus
Target of Action
Similar compounds, such as isothiouronium salts, have been reported to act as gaba a agonists . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system.
Mode of Action
If it acts similarly to isothiouronium salts, it may bind to GABA A receptors, enhancing the inhibitory effects of GABA neurotransmitters .
Biochemical Pathways
If it acts as a GABA A agonist, it would be involved in the GABAergic signaling pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Result of Action
If it acts as a GABA A agonist, it could potentially enhance inhibitory neurotransmission, leading to effects such as sedation, anxiolysis, or muscle relaxation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid typically involves multi-step organic reactions. One common approach is the stepwise construction of the pyridine and benzene rings, followed by the introduction of the azanetriyl (amine) groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the benzene rings to more oxidized forms, such as quinones.
Reduction: : Reduction of the azanetriyl groups to simpler amines.
Substitution: : Replacement of hydrogen atoms on the benzene rings with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and halogenating agents.
Major Products Formed
Oxidation: : Quinones and other oxidized derivatives.
Reduction: : Simple amines and amides.
Substitution: : Halogenated benzene derivatives and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of interactions with various biomolecules.
Medicine
In the medical field, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs or treatments for diseases.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties could contribute to the development of new technologies and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid: is structurally similar to other polymeric acids and amine-containing compounds.
Tetramethyl 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate: is a related compound with methyl groups added to the benzene rings.
Uniqueness
What sets This compound apart is its combination of multiple benzene rings and nitrogen atoms, which provide a high degree of structural complexity and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-[4-carboxy-N-[[6-[(4-carboxy-N-(4-carboxyphenyl)anilino)methyl]pyridin-2-yl]methyl]anilino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27N3O8/c39-32(40)22-4-12-28(13-5-22)37(29-14-6-23(7-15-29)33(41)42)20-26-2-1-3-27(36-26)21-38(30-16-8-24(9-17-30)34(43)44)31-18-10-25(11-19-31)35(45)46/h1-19H,20-21H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDFRQXDGCXAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)CN(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)


